1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-bromo-3,6-difluorobenzene with difluoroacetic acid or its derivatives under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation to form more complex structures
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may produce different alcohols or hydrocarbons .
Scientific Research Applications
1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets, potentially leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
- 1-(2-Bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone
- (2-Bromo-3,6-difluorophenyl)(phenyl)methanone
- 1-[(2-Bromo-3,6-difluorophenyl)methyl]pyrrolidine
Comparison: 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of both bromine and multiple fluorine atoms. This unique structure can result in distinct chemical and biological properties compared to its similar compounds, making it valuable for specific applications .
Properties
Molecular Formula |
C8H3BrF4O |
---|---|
Molecular Weight |
271.01 g/mol |
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-6-4(11)2-1-3(10)5(6)7(14)8(12)13/h1-2,8H |
InChI Key |
QGHSGRVPLFCRKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)F)Br)F |
Origin of Product |
United States |
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